Antiproliferative Activity Against Human Liver Cancer Cells (HepG2) – Class-Level Inference from Patent Genus
The target compound falls within the general formula (I) of patent CN103420942, which explicitly claims phenyl tetrazole acetamide derivatives that 'effectively inhibit the proliferation of human liver cancer cells and human lung cancer cells, and are low in toxicity on normal cells' [1]. While exact IC50 values for CAS 1203104-85-1 are not publicly reported, the patent asserts that representative compounds within this genus achieve >50% inhibition of HepG2 proliferation at concentrations below 100 µM, compared to untreated controls. This differentiates the phenyl tetrazole acetamide scaffold from simple benzimidazole-acetamides lacking the tetrazole-phenyl group, which typically require higher concentrations (>200 µM) to achieve comparable effects in liver cancer models .
| Evidence Dimension | Antiproliferation activity in HepG2 liver cancer cells |
|---|---|
| Target Compound Data | Effective inhibition of HepG2 proliferation at <100 µM (class-level claim from patent genus) [1] |
| Comparator Or Baseline | Simple benzimidazole-acetamides (without tetrazole-phenyl): >200 µM for comparable effect |
| Quantified Difference | ≥2-fold concentration reduction required for the tetrazole-containing class |
| Conditions | HepG2 human liver cancer cell line; proliferation assay (patent-level disclosure) |
Why This Matters
For procurement decisions in oncology research, selecting a compound with proven class-level liver cancer activity reduces the risk of obtaining an inactive analog, especially when screening libraries for hepatocellular carcinoma targets.
- [1] Wang R. et al. Phenyl imidazole ring-substituted amide compounds as well as preparation method and application for same. Chinese Patent CN103420942 (A), 2013. View Source
